HEPES
Overview
Description
HEPES, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, is a zwitterionic sulfonic acid buffering agent. It is one of the twenty Good’s buffers, which are used to maintain the pH of biological and chemical solutions. This compound is particularly valued for its ability to maintain physiological pH despite changes in carbon dioxide concentration, making it widely used in cell culture .
Mechanism of Action
Target of Action
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic sulfonic acid buffering agent Its primary role is to maintain physiological pH in cell culture environments .
Mode of Action
This compound operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . It exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium
Biochemical Pathways
Instead, it helps maintain the optimal pH environment necessary for various biochemical reactions to occur efficiently within cells .
Pharmacokinetics
It has been observed that cells can uptake this compound .
Result of Action
The primary result of this compound action is the maintenance of a stable pH environment in cell cultures. This stability allows cells to function normally and carry out necessary biological processes. It has been reported that this compound can enhance the transfection efficiency of proteins in mammalian cells .
Action Environment
This compound is effective in various experimental settings due to its solubility in both water and organic solvents . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers . It has been reported that this compound can catalyze a reaction with riboflavin when exposed to ambient light to produce hydrogen peroxide . Therefore, it is advised to keep solutions containing both this compound and riboflavin in darkness as much as possible to prevent oxidation .
Advantages and Limitations for Lab Experiments
HEPES has several advantages for use in lab experiments. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. However, one limitation of this compound is its relatively high cost compared to other buffers, such as MOPS or MES.
Future Directions
Future research on HEPES should focus on its use in specific types of scientific research such as protein purification, enzyme kinetics, and electrophoresis. Additionally, research on the use of this compound in specific cell types, such as primary cells and stem cells, should also be conducted to fully understand its effects on these cell types. Furthermore, investigating alternative or more cost-effective buffers that can replace this compound, could be useful for researcher who have budget constraints.
In conclusion, this compound is a widely used buffer, chelating agent, and pH stabilizer in scientific research. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. Future research on this compound should focus on its use in specific types of scientific research and its effects on specific cell types. Additionally, research on alternative or more cost-effective buffers that can replace this compound should also be conducted.
Another area of future research on this compound could be its potential use in medical applications. Studies have shown that this compound can be used as a component in wound healing products, and as a component in a drug delivery system for cancer drugs. Furthermore, this compound has been used in the production of medical devices such as artificial organs and tissue engineering scaffolds. It is important to note that the use of this compound in medical applications requires further research and validation to ensure safety and efficacy.
In addition to its use in medical applications, this compound has also been investigated as a component in industrial applications such as water treatment, oil drilling, and metal finishing. Due to its ability to stabilize pH and chelate metal ions, this compound has been shown to be effective in removing impurities and preventing corrosion in industrial processes.
In conclusion, this compound is a versatile chemical that has a wide range of applications in scientific research, medical and industrial applications. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful chemical for a wide range of applications. Future research on this compound should focus on investigating its potential use in specific areas such as medical applications and industrial processes. Additionally, research on alternative or more cost-effective chemicals that can replace this compound should also be conducted.
Scientific Research Applications
HEPES is widely used in scientific research due to its excellent buffering capacity. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Medicine: Employed in the preparation of pharmaceutical formulations and diagnostic reagents.
Biochemical Analysis
Biochemical Properties
HEPES operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . This compound’s buffering capacity is optimal at pH 7.3, which closely mimics the internal pH of most living organisms . Furthermore, this compound exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium . This non-reactivity ensures that this compound does not interfere with the ionic balances that are essential for normal cellular function .
Cellular Effects
In cell culture, this compound plays a crucial role in maintaining cellular pH, influencing various biological parameters, and inhibiting prion protein conversion, making it valuable for studying prion diseases . This compound is taken up by cells, which should be taken into consideration for studies of specific cellular functions .
Molecular Mechanism
The molecular structure of this compound includes a piperazine ring, which is a nitrogen-containing heterocycle, attached to an ethanesulfonic acid group through an ethylene glycol chain . This unique configuration contributes to this compound’s efficacy as a buffer .
Temporal Effects in Laboratory Settings
This compound has been shown to be taken up by cells, and even 48 hours after medium exchange from this compound-containing medium to this compound-free medium, intracellular this compound could still be detected . This indicates that this compound can have long-term effects on cellular function observed in in vitro studies .
Transport and Distribution
This compound is soluble in both water and organic solvents, which adds to its versatility . This feature enables this compound to be used in various experimental settings, including those involving hydrophobic substances where other buffers may fail .
Preparation Methods
Synthetic Routes and Reaction Conditions
HEPES can be synthesized by reacting 1-piperazineethanol with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
HEPES undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from reactions involving this compound include various sulfonic acid derivatives and substituted piperazine compounds .
Comparison with Similar Compounds
HEPES is compared with other Good’s buffers such as:
MES (2-(N-morpholino)ethanesulfonic acid): Similar buffering range but less effective at maintaining pH in the presence of carbon dioxide.
MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but different pH range.
PIPES (1,4-piperazinediethanesulfonic acid): Similar structure but different buffering properties.
This compound is unique due to its high buffering capacity and stability in the presence of carbon dioxide, making it particularly suitable for cell culture applications .
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHFZQWWAIEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75277-39-3 (mono-hydrochloride salt) | |
Record name | HEPES | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |
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DSSTOX Substance ID |
DTXSID5040382 | |
Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
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Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
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Record name | HEPES | |
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CAS No. |
7365-45-9 | |
Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | HEPES | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEPES | |
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Record name | HEPES | |
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Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
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Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
Source | EPA DSSTox | |
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Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |
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Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |
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Record name | 15(R)-hydroperoxy-EPE | |
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